Benzoin
Description
Historical Perspectives and Early Discoveries of Benzoin (B196080) Condensation
The study of the this compound condensation traces back to the early 19th century, with key contributions from prominent chemists that illuminated its nature and mechanism.
Initial Observations by Liebig and Wöhler (1832)
The this compound condensation was first reported in 1832 by Justus von Liebig and Friedrich Wöhler. testbook.comwikipedia.orgskrgdcwakdp.edu.inrsc.org Their discovery occurred during their investigations into bitter almond oil, which is a source of benzaldehyde (B42025). testbook.comwikipedia.orgskrgdcwakdp.edu.in They observed that in the presence of potassium cyanide, benzaldehyde underwent a transformation to produce this compound. skrgdcwakdp.edu.inchemcess.com
Development of Cyanide Catalysis by Zinin (1830s)
Following Liebig and Wöhler's initial finding, Nikolay Zinin further developed the reaction in the late 1830s, establishing the use of cyanide as an effective catalyst for the condensation. testbook.comwikipedia.orgskrgdcwakdp.edu.inrsc.org The use of cyanide ions, typically from salts like sodium cyanide or potassium cyanide, became the standard method for catalyzing the this compound condensation for many years. chemeurope.comskrgdcwakdp.edu.in
Lapworth's Proposed Mechanism (1903)
A significant breakthrough in understanding the this compound condensation came in 1903 when Arthur Lapworth proposed a detailed mechanism for the cyanide-catalyzed reaction. chemeurope.comtestbook.comwikipedia.orglscollege.ac.inmdpi.com Lapworth's mechanism correctly identified the crucial role of the cyanide ion as a nucleophile that adds to the aldehyde carbonyl. chemeurope.comwikipedia.org This addition leads to an intermediate that undergoes proton transfer and rearrangement, effectively reversing the typical polarity of the carbonyl carbon (umpolung), allowing it to act as a nucleophile towards a second molecule of aldehyde. chemeurope.comwikipedia.orgmdpi.com The mechanism concludes with the elimination of the cyanide ion, regenerating the catalyst and forming the α-hydroxy ketone product. chemeurope.comwikipedia.org
Breslow's Mechanistic Rationale for Thiazolium Salt Catalysis (1958)
While cyanide catalysis was well-established, the catalytic activity of thiazolium salts in this compound-type reactions was also observed. In 1958, Ronald Breslow provided a mechanistic rationale for this catalysis, particularly in the context of thiamine (B1217682) (Vitamin B1), which contains a thiazolium ring and is involved in biochemical acyloin-like condensations. beilstein-journals.orglscollege.ac.inlscollege.ac.inupenn.edu Breslow's work showed that thiazolium salts, upon deprotonation, form an N-heterocyclic carbene (NHC) intermediate. beilstein-journals.orgnih.gov This carbene acts as a nucleophile, analogous to the cyanide ion in Lapworth's mechanism, attacking the aldehyde carbonyl and leading to a similar umpolung intermediate, now often referred to as the "Breslow intermediate." beilstein-journals.orgacs.orgnih.gov This intermediate then reacts with a second aldehyde molecule to form the this compound product, with the regeneration of the carbene catalyst. beilstein-journals.orgnih.gov
Definition and Scope of this compound-Type Reactions
The this compound condensation is a specific instance of a broader class of reactions that form α-hydroxy ketones.
Acyloin Condensation and α-Hydroxy Ketone Formation
The this compound condensation is a coupling or addition reaction primarily involving two aldehyde molecules, typically aromatic aldehydes, to form an α-hydroxy ketone. beilstein-journals.orgtestbook.comwikipedia.org This product class, characterized by a hydroxyl group on the carbon adjacent to a carbonyl group, is generally known as acyloins. beilstein-journals.orgwikipedia.orglscollege.ac.in While the term "this compound condensation" specifically refers to the reaction producing this compound (from benzaldehyde) or related aromatic acyloins, the term "acyloin condensation" is sometimes used more broadly to encompass analogous reactions, including those of aliphatic aldehydes catalyzed by species like thiazolium salts. beilstein-journals.orgorganic-chemistry.org Unlike some condensation reactions, the this compound condensation is effectively a dimerization and does not involve the elimination of a small molecule like water. chemeurope.comrsc.org The reaction results in the formation of a new carbon-carbon bond and can create a stereocenter. beilstein-journals.orgacs.org
Homo-benzoin and Crossed this compound Reactions
The this compound condensation reaction involves the coupling of two aldehyde molecules to form an α-hydroxyketone, also known as an acyloin. organic-chemistry.orgwikipedia.orgbeilstein-journals.orgresearchgate.net When the reaction occurs between two molecules of the same aldehyde, it is referred to as a homo-benzoin condensation or homo-benzoin reaction. testbook.combeilstein-journals.org This constitutes a catalytic dimerization of an aldehyde. beilstein-journals.org
Conversely, a crossed this compound reaction involves the condensation of two different aldehydes. wikipedia.orgbeilstein-journals.org This allows for the synthesis of mixed benzoins, where the two halves of the product originate from different aldehyde precursors. wikipedia.org However, achieving high chemoselectivity in crossed this compound reactions can be challenging due to the possibility of undesired homo-dimerization of each aldehyde reactant and the formation of undesired cross-acyloins. wikipedia.orgrsc.org
Research in this area focuses on developing strategies to control the selectivity of crossed this compound reactions. For instance, studies have explored the use of N-heterocyclic carbenes (NHCs) as catalysts to achieve better chemoselectivity, particularly with combinations of aliphatic and aromatic aldehydes. beilstein-journals.orgrsc.org Some aldehydes are more prone to act as proton donors or acceptors, which can influence the outcome of crossed reactions. wikipedia.org
Umpolung Reactivity in this compound Condensation
A key concept in the mechanism of the this compound condensation is "umpolung," or polarity inversion. organic-chemistry.orgorganicchemistrytutor.comwikipedia.org Normally, the carbonyl carbon in an aldehyde is electrophilic, meaning it is susceptible to attack by nucleophiles. organicchemistrytutor.comwikipedia.org However, in the this compound condensation, the catalyst (such as cyanide ion or N-heterocyclic carbenes) facilitates a reversal of this typical polarity. organic-chemistry.orgwikipedia.orgorganicchemistrytutor.com
The mechanism involves the nucleophilic addition of the catalyst to the carbonyl carbon of one aldehyde molecule. organic-chemistry.orgwikipedia.org This addition, followed by proton transfer, leads to the formation of an intermediate where the original carbonyl carbon now carries a negative charge and acts as a nucleophile. organic-chemistry.orgorganicchemistrytutor.com This nucleophilic intermediate then attacks the carbonyl carbon of a second aldehyde molecule, which retains its normal electrophilic character. wikipedia.org This inversion of reactivity, where an atom that is typically electrophilic becomes nucleophilic, is the essence of umpolung. organicchemistrytutor.comwikipedia.org
The cyanide ion is a classic example of a reagent that induces umpolung reactivity in the this compound condensation. wikipedia.org N-heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for this compound and this compound-type reactions, operating through a similar umpolung mechanism. beilstein-journals.orgresearchgate.netrsc.org The umpolung concept, exemplified by the this compound condensation, has become a significant tool in organic synthesis, enabling the formation of carbon-carbon bonds that would be difficult to achieve through traditional polarity patterns. wikipedia.orgrsc.org
Significance of this compound in Organic Synthesis and Beyond
This compound and the this compound condensation reaction hold significant importance in organic chemistry and various industrial applications. The reaction is a fundamental method for the synthesis of α-hydroxy ketones (acyloins), which are valuable building blocks in organic synthesis. organic-chemistry.orgbeilstein-journals.orgresearchgate.net
One of the primary uses of this compound is as a precursor to benzil (B1666583). wikipedia.orgchemicalbook.com Benzil is produced by the oxidation of this compound, typically using oxidizing agents such as nitric acid or copper(II) salts. wikipedia.orgijarsct.co.in Benzil is widely used as a photoinitiator, particularly in polymer chemistry for the free-radical curing of polymer networks. wikipedia.orgchemicalbook.comtestbook.comchemistrylearner.com
The this compound condensation reaction itself is utilized in the production of polymers and the synthesis of new monomers. testbook.comchemistrylearner.compharmaguideline.com It is also helpful in the synthesis of heterocyclic compounds and can be applied to extend the carbon chain of aliphatic aldehydes, although this can be more challenging than with aromatic aldehydes. testbook.comchemistrylearner.combyjus.comuwindsor.ca
Beyond its role as a synthetic intermediate, this compound has other applications. It is used as a degassing agent in powder coating formulations to prevent surface defects during curing. wikipedia.org this compound has also been used in the preparation of certain pharmaceutical drugs. wikipedia.org Historically and in some traditional contexts, this compound resin (distinct from the compound this compound) has been used for its aromatic properties and in traditional medicine, though these uses are related to the resin exudate, not the specific chemical compound. atamankimya.comnih.govresearchgate.netresearchgate.net The compound this compound itself has been explored for potential applications as a photopolymerization catalyst. atamankimya.comchemicalbook.com
The development of asymmetric this compound condensation reactions using chiral catalysts, such as chiral thiazolium and triazolium salts, allows for the synthesis of enantioenriched this compound products, which is crucial for the synthesis of biologically active molecules. wikipedia.orgresearchgate.netorganicchemistrytutor.comacs.org
Here is a summary of some key properties of this compound:
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₂O₂ | atamankimya.comatamankimya.comfoodb.ca |
| Molecular Weight | 212.25 g/mol atamankimya.com or 212.24 g/mol foodb.cachemistrylearner.com | atamankimya.comfoodb.cachemistrylearner.com |
| Appearance | Off-white to yellowish crystalline solid | atamankimya.comatamankimya.comwikipedia.orgchemicalbook.com |
| Odor | Mild, camphor-like or vanilla-like | atamankimya.comatamankimya.comwikipedia.orgchemicalbook.com |
| Melting Point | 134-138 °C chemicalbook.com or 137 °C t3db.cachemicalbook.comijarsct.co.in | t3db.cachemicalbook.comijarsct.co.in |
| Solubility (Water) | Slightly soluble chemicalbook.com or 0.56 g/L foodb.cat3db.ca | foodb.cat3db.cachemicalbook.com |
| Solubility (Ethanol) | Soluble chemicalbook.com | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-1,2-diphenylethanone | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C14H12O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13,15H | |
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InChI Key |
ISAOCJYIOMOJEB-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O | |
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Molecular Formula |
C14H12O2, Array | |
| Record name | BENZOIN | |
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DSSTOX Substance ID |
DTXSID1020144 | |
| Record name | Benzoin | |
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Molecular Weight |
212.24 g/mol | |
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Physical Description |
Benzoin is an off-white to yellow-white crystalline solid with an odor of camphor. Slightly acrid taste. When broken the fresh surfaces have a milky-white color. (NTP, 1992), Dry Powder; NKRA; Pellets or Large Crystals, White or yellowish solid; Slightly soluble in water; [Hawley] Water solubility = 300 mg/L; [ChemIDplus] Slightly yellow solid; [MSDSonline], Solid, WHITE-TO-YELLOW CRYSTALS., white to light yellow crystals with a faint, sweet, balsamic odour | |
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| Record name | Ethanone, 2-hydroxy-1,2-diphenyl- | |
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| Record name | Benzoin | |
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Boiling Point |
651 °F at 760 mmHg (NTP, 1992), 194.00 °C. @ 12.00 mm Hg, at 102.4kPa: 344 °C | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992), SOL IN 3335 PARTS WATER, MORE SOL IN HOT WATER; SOL IN 5 PARTS PYRIDINE; ACETONE; SOL IN BOILING ALC; SLIGHTLY SOL IN ETHER /DL-FORM/, SOL IN HOT METHANOL; SOL IN HOT ALCOHOL; ACETONE /D & L-FORMS/, SOL IN PYRIDINE /D-FORM/, 0.3 mg/mL at 25 °C, Solubility in water, g/100ml: 0.03, insoluble in water; slightly soluble in hot water, oils, slightly soluble (in ethanol) | |
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Density |
1.31 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.31 g/cm³ | |
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Vapor Pressure |
1 MM HG @ 135.6 °C, Vapor pressure, Pa at 136 °C: 133 | |
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Color/Form |
PALE YELLOW CRYSTALS, WHITE CRYSTALS | |
CAS No. |
119-53-9, 8050-35-9, 9000-05-9, 579-44-2, 9000-72-0 | |
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| Record name | (±)-Benzoin | |
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| Record name | Benzoin | |
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| Record name | Benzoin tincture | |
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Melting Point |
279 °F (NTP, 1992), 134-138, MP:133-4 °C /D & L FORMS/, 137 °C | |
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Mechanistic Investigations of Benzoin Condensation
Cyanide-Catalyzed Benzoin (B196080) Condensation
The cyanide-catalyzed this compound condensation, first reported by Liebig and Wöhler in 1832 and later improved by Zinin, proceeds through a well-established mechanism known as the Lapworth mechanism. wikipedia.orgmdpi.comslideshare.net Cyanide ions are particularly effective catalysts due to their unique properties as both a good nucleophile and a group that can stabilize the crucial carbanion intermediate through electron-withdrawing effects, as well as being a good leaving group. ias.ac.intestbook.com
Detailed Reaction Mechanism and Intermediates
The cyanide-catalyzed this compound condensation mechanism involves several key steps and intermediates. The reaction is initiated by the nucleophilic attack of the cyanide ion on the carbonyl carbon of one aldehyde molecule. wikipedia.orgslideshare.nettestbook.comorganicchemistrytutor.com This reversible addition leads to the formation of a cyanohydrin intermediate. byjus.comslideshare.nettestbook.comorganicchemistrytutor.com
Following the formation of the cyanohydrin, a proton transfer occurs, resulting in the formation of a resonance-stabilized carbanion, also referred to as an acyl anion equivalent. ias.ac.inorganicchemistrytutor.compw.live This step is crucial as it reverses the polarity (umpolung) of the carbonyl carbon, making it nucleophilic. ias.ac.inmdpi.comorganic-chemistry.org
The carbanion intermediate then attacks the carbonyl carbon of a second aldehyde molecule, forming a new carbon-carbon bond. byjus.comorganicchemistrytutor.compw.live Subsequent proton transfer steps lead to the formation of the this compound product and the elimination of the cyanide ion, regenerating the catalyst. byjus.comwikipedia.orgtestbook.comorganicchemistrytutor.com
Computational studies have investigated the potential energy surface of this reaction, identifying multiple transition state structures. mdpi.comacs.orgresearchgate.net For instance, in the gas phase, the reaction is proposed to proceed through five transition state structures. mdpi.comresearchgate.net The formation of Lapworth's cyanohydrin has been identified as the rate-determining step in some studies. mdpi.comresearchgate.netresearcher.life
Role of Cyanide as a Nucleophilic Catalyst
Cyanide ion plays a multifaceted role as a catalyst in the this compound condensation. Its primary function is that of a nucleophile, initiating the reaction by attacking the electrophilic carbonyl carbon of the aldehyde. byjus.comtestbook.comorganicchemistrytutor.com Beyond its nucleophilicity, the electron-withdrawing nature of the cyano group is vital for stabilizing the transient carbanion intermediate formed after proton transfer from the cyanohydrin. ias.ac.intestbook.comorganicchemistrytutor.com This stabilization is key to enabling the umpolung chemistry necessary for the reaction to proceed. ias.ac.in Furthermore, the cyanide ion acts as a good leaving group in the final step, facilitating its elimination and the formation of the neutral this compound product, thereby regenerating the catalyst for further catalytic cycles. testbook.comorganicchemistrytutor.com
Computational Chemistry Studies on Cyanide-Mediated Pathways
Computational chemistry methods, particularly Density Functional Theory (DFT), have been extensively employed to gain deeper insights into the mechanism of the cyanide-catalyzed this compound condensation. mdpi.comacs.orgresearchgate.netnih.govacs.org These studies aim to characterize the stationary points on the potential energy surface, including intermediates and transition states, and to calculate the energy barriers associated with each step. mdpi.comresearchgate.net
DFT calculations have been instrumental in analyzing the transition states involved in the this compound condensation. By modeling the reaction pathways, DFT studies can provide information on the geometric and electronic structures of the transition states and calculate their activation energies. mdpi.comresearchgate.netacs.org For example, studies have calculated the Gibbs free energy barriers for the various transition states in the Lapworth mechanism. mdpi.comresearchgate.net These calculations help to understand the relative difficulty of each step and identify the rate-determining step. Some computational studies in aprotic solvents have identified the reaction of the cyanide/benzaldehyde (B42025) complex with a second benzaldehyde molecule to form an α-hydroxy ether as the rate-determining step with a significant activation free energy barrier. acs.orgacs.org
The Gibbs free energy of activation (ΔGa) for the transition states in the gas phase at 298.15 K has been calculated using DFT methods. mdpi.comresearchgate.net
| Transition State | ΔGa (kcal/mol) (from reactant side) |
| TS1 | Data not explicitly provided in snippets for TS1, but overall pathway involves multiple TS. mdpi.comresearchgate.net |
| TS2 | Data not explicitly provided in snippets for TS2. mdpi.comresearchgate.net |
| TS3 | Data not explicitly provided in snippets for TS3. mdpi.comresearchgate.net |
| TS4 | Data not explicitly provided in snippets for TS4. mdpi.comresearchgate.net |
| TS5 | ~7.60 researchgate.net |
Topological analysis methods, such as the Electron Localisation Function (ELF) and Catastrophe Theory, have been applied to study the cyanide-catalyzed this compound condensation mechanism at a more fundamental level, focusing on the evolution of chemical bonds and electron density. mdpi.comresearchgate.netresearcher.lifekab.ac.ugresearchgate.net ELF analysis provides a visual representation of electron localization in molecular systems, allowing for the identification of bonding and non-bonding electron basins. mdpi.comresearchgate.net
By tracking the changes in the ELF topology along the reaction pathway, researchers can characterize bond breaking and formation events. mdpi.comresearchgate.net Catastrophe theory, in conjunction with ELF, helps to describe the qualitative changes in the electron density topology during the reaction, providing a detailed picture of the electronic rearrangements. mdpi.comresearchgate.netresearcher.life This approach has been used to confirm the steps of the Lapworth mechanism by analyzing topological catastrophes in the ELF field, which correspond to significant changes in electron localization. mdpi.comresearchgate.netresearcher.life For example, the formation of the Lapworth's cyanohydrin intermediate is characterized by specific ELF field catastrophes. mdpi.com
The choice of solvent can significantly influence the rate and mechanism of the this compound condensation. organicchemistrytutor.comasianpubs.org While protic solvents like methanol (B129727), ethanol, and water are commonly used, aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) have also been investigated. mdpi.comorganicchemistrytutor.comacs.orgacs.orgasianpubs.org
Computational studies have explored the impact of solvent effects on the reaction energetics. mdpi.comslideshare.netorganicchemistrytutor.comwikipedia.org While some studies in the gas phase or with implicit solvation models might not show a significant impact on barrier heights, solvent-assisted proton transfer mechanisms in protic solvents can lead to a decrease in activation barriers. mdpi.comslideshare.net For instance, a simulated proton transfer system assisted by methanol showed a notable decrease in barrier height. mdpi.com
Studies have indicated that the reaction rate can be significantly higher in DMSO compared to water or ethanol, potentially due to the aprotic nature of DMSO which does not promote proton transfer or intermediate formation in the same way as protic solvents. mdpi.comresearchgate.net However, some computational studies suggest a dominant pathway in aprotic solvents like DMSO where the formation of the cyanohydrin intermediate involves assistance from benzaldehyde itself. acs.orgnih.govacs.org This highlights the complex interplay between the solvent and the reaction mechanism.
| Solvent | Relative Reaction Rate (vs. Ethanol) |
| Water (without additives) | ~50x (vs. DMSO in water) mdpi.com |
| DMSO | ~10,000x (vs. ethanol) mdpi.com |
| Ethanol | 1x (baseline) mdpi.com |
Note: The relative rates are based on findings regarding the influence of salts and hydrophobic effects, and the comparison is specifically mentioned in the context of DMSO vs. water/ethanol. mdpi.comresearchgate.net
The this compound condensation is a classic carbon-carbon bond forming reaction that couples two aldehyde molecules to produce an α-hydroxy ketone (this compound). While historically catalyzed by cyanide, N-heterocyclic carbenes (NHCs) have emerged as powerful and versatile organocatalysts for this transformation, including its asymmetric variants. The mechanism of the NHC-catalyzed this compound condensation has been extensively investigated, involving key intermediates and distinct pathways depending on the nature of the NHC catalyst.
N-Heterocyclic Carbene (NHC)-Catalyzed this compound Condensation
NHCs, typically derived from azolium salts (such as thiazolium or triazolium salts) upon deprotonation by a base, act as nucleophilic catalysts in the this compound condensation. beilstein-journals.orgnih.govwikipedia.orgwikipedia.org The catalytic cycle involves the "umpolung" or reversal of polarity of one of the aldehyde reactants, transforming its typically electrophilic carbonyl carbon into a nucleophilic center. nih.govwikipedia.orgmdpi.com
Thiazolium Salt-Catalyzed Mechanism
The mechanism for the thiazolium salt-catalyzed this compound condensation was first proposed by Breslow in 1958, building upon Lapworth's earlier work on cyanide catalysis. beilstein-journals.orgnih.govwikipedia.orglatech.edu This widely accepted mechanism involves the formation of a catalytically active thiazolium ylide and a crucial intermediate known as the Breslow intermediate. nih.govlatech.edunih.gov
The catalytic cycle begins with the deprotonation of the thiazolium salt by a base, generating the nucleophilic thiazolium ylide (carbene). beilstein-journals.orgnih.govlatech.edu This ylide then undergoes nucleophilic addition to the carbonyl carbon of the first aldehyde molecule, forming a tetrahedral intermediate. beilstein-journals.orgnih.gov A subsequent proton transfer within this intermediate leads to the formation of the Breslow intermediate. nih.govlatech.edunih.gov The Breslow intermediate is characterized by its enaminol-like structure, where the carbon atom that was originally the electrophilic carbonyl carbon of the aldehyde is now nucleophilic. nih.govnih.gov This "umpolung" is central to the this compound condensation. The formation of the Breslow intermediate is a key step that has been the subject of numerous experimental and computational studies. nih.govrsc.orgrsc.org
The catalytically active species in the thiazolium-catalyzed this compound condensation is the thiazolium ylide, which is generated in situ by the deprotonation of the thiazolium salt precatalyst. beilstein-journals.orgnih.govwikipedia.orglatech.edu This ylide is a nucleophilic carbene that initiates the catalytic cycle by attacking the aldehyde substrate. nih.govwikipedia.org The stability and reactivity of the thiazolium ylide are influenced by the substituents on the thiazole (B1198619) ring and the nature of the base used. latech.eduoup.com Studies have investigated the kinetics of the this compound condensation catalyzed by thiazolium salts with varying structures, observing that the catalytic activity is not always directly correlated with the acidity of the C2-proton of the thiazolium ring. oup.com
Triazolium Salt-Catalyzed Mechanism
Triazolium salts are another important class of precatalysts for NHC-catalyzed this compound condensations. beilstein-journals.orglatech.eduorganic-chemistry.org Similar to thiazolium salts, triazolium salts are deprotonated by a base to generate the active nucleophilic triazolium ylide (carbene). This ylide then enters a catalytic cycle analogous to the one proposed for thiazolium catalysts, involving the formation of a Breslow intermediate. beilstein-journals.orglatech.eduorganic-chemistry.org Triazolium-derived NHCs have gained prominence, particularly in enantioselective this compound transformations, often exhibiting higher enantioselectivities compared to their thiazolium counterparts in asymmetric variants of the reaction. beilstein-journals.orgwikipedia.orgmdpi.comnih.gov Kinetic studies have shown differences in the kinetic behavior between triazolium and thiazolium catalysts under certain conditions. rsc.org
Computational Studies on NHC-Catalyzed this compound Condensation
Computational studies, primarily using density functional theory (DFT), have played a significant role in elucidating the mechanisms of NHC-catalyzed this compound condensations, investigating reaction pathways, transition states, and the factors governing reactivity and selectivity. rsc.orgnih.govnsf.govacs.orgacs.orgresearchgate.net These studies have provided insights into the energy profiles of the reactions and the nature of key intermediates like the Breslow intermediate. rsc.orgrsc.org Computational investigations have also explored the influence of catalyst structure and substrate properties on the reaction outcome. rsc.orgnsf.govacs.orgacs.org
N-Heterocyclic Carbene (NHC)-Catalyzed this compound Condensation
Computational Studies on NHC-Catalyzed this compound Condensation
Monomer- and Dimer-Catalyzed Pathways
The mechanistic pathways of this compound condensation, particularly when catalyzed by N-heterocyclic carbenes, have been a subject of detailed study. Two principal pathways have been proposed: one involving the NHC monomer as the active catalytic species and another where an NHC dimer plays a central role. d-nb.infonih.gov
The widely accepted mechanism, often referred to as the Breslow mechanism, involves the NHC monomer. beilstein-journals.orgfishersci.benih.govd-nb.inforsc.org In this pathway, the nucleophilic NHC adds to the aldehyde carbonyl, forming an adduct. beilstein-journals.orgnih.govd-nb.info This adduct then undergoes a proton transfer to form a key intermediate known as the Breslow intermediate. beilstein-journals.orgnih.govd-nb.info The Breslow intermediate is an enaminol or its zwitterionic equivalent, which effectively acts as an acyl anion equivalent, reversing the polarity of the original carbonyl carbon. beilstein-journals.orgresearchgate.net This nucleophilic intermediate then attacks the carbonyl carbon of a second aldehyde molecule. Subsequent proton transfer and elimination of the NHC catalyst regenerate the active carbene and yield the this compound product. nih.govd-nb.info Computational studies have supported the monomer-catalyzed pathway as the preferred route for the this compound condensation in certain cases. nih.gov
An alternative perspective suggests the involvement of NHC dimers. It was hypothesized that in thiazolium-catalyzed this compound condensation, an NHC dimer could be the actual active species. d-nb.info This idea is supported by the observation that thiazol-2-ylidenes can form dimers, especially in the presence of acid traces. d-nb.info One proposed mechanism involving the dimer suggests that the dimer reacts directly with the substrate, followed by dissociation to yield the Breslow intermediate and a free thiazol-2-ylidene, which could then proceed through the standard Breslow mechanism. d-nb.info Historically, there were suggestions of carbene dimers playing a role, with some early hypotheses proposing the dimer (tetraaminoethylene) as the sole active species without a monomer-dimer equilibrium. github.io However, crossover experiments with different aldehydes often yield a statistical mixture of products, which can be interpreted in the context of a monomer-dimer equilibrium or a mechanism involving monomeric species. github.io
The equilibrium between NHC monomers and their dimers (often depicted as (NHC)₂ ⇌ 2 NHC) is a relevant consideration. d-nb.info The concentration and lifetime of the free NHC monomer are crucial for catalytic activity. d-nb.info While a low concentration or short lifetime of the free NHC might prevent decomposition reactions, it must be sufficient to maintain reasonable reaction rates. d-nb.info The Wanzlick equilibrium describes the dimerization of imidazol-2-ylidenes. claremont.edu Higher equilibrium constant values for this equilibrium indicate a greater presence of the dimer species. claremont.edu The dimerization energies can differ between saturated and unsaturated NHCs, as well as with variations in the bulkiness of the nitrogen substituent. claremont.edu Increased steric bulk on the N-substituents can contribute to the stability of NHCs and potentially influence the monomer-dimer equilibrium. claremont.edu
Influence of NHC Structure on Catalytic Activity
The structure of the N-heterocyclic carbene catalyst significantly influences its catalytic activity in the this compound condensation. Variations in the heterocyclic ring system and the substituents on the nitrogen atoms and the carbene backbone can impact the NHC's electronic properties, steric environment, stability, and ultimately, its effectiveness in promoting the reaction. eurjchem.commdpi.comresearchgate.net
Different types of azolium salts, including thiazoliums, imidazoliums, imidazoliniums, benzimidazoliums, and triazoliums, have been explored as precursors for NHC catalysts in the this compound condensation. eurjchem.comresearchgate.net Thiazolium salts were among the first NHC precursors used, building upon the understanding of thiamine's catalytic role. eurjchem.com Later, other heteroazolium derivatives were developed and employed. eurjchem.com
Substituents on the nitrogen atoms of the NHC play a crucial role. There is a correlation between the length of an N-alkyl substituent and its performance as an organocatalyst in the this compound condensation. eurjchem.com Studies have investigated the impact of N-aryl substitution. researchgate.net For triazolium-ion pre-catalysts, kinetic studies have shown that the maximum reaction rate (νmax) increases with electron-withdrawing N-aryl substituents. researchgate.net This suggests that the build-up of electron density adjacent to the triazolium N-Ar in the rate-limiting step is favored by electron-withdrawing groups. researchgate.net
Steric effects also have a dramatic influence on the reaction yield. eurjchem.com Highly sterically encumbered NHCs can exhibit a significant decrease in organocatalytic activity. mdpi.com For instance, backbone substitution, such as methylation at the C4/5-H positions of N-aryl imidazolylidenes, can lead to a decrease in catalytic activity in the this compound condensation of aromatic aldehydes. researchgate.netmdpi.com Computational studies have attributed this to unfavorable steric interactions between the methyl groups on the imidazole (B134444) backbone and the N-aryl substituents, which can lead to high energy barriers for the formation of the Breslow intermediate. researchgate.netmdpi.com While electron-donor substituents on the C4,5-H protons in the imidazolium (B1220033) skeleton are expected to enhance the nucleophilicity of the C2 carbene atom and potentially increase catalytic activity, the observed decrease in activity after methylation at these positions highlights the dominant influence of steric hindrance in certain cases. researchgate.net
The catalytic activity can also be affected by the electronic nature of the aldehyde substrates. Heteroaromatic aldehydes have been found to be highly reactive, leading to fast reactions and high yields. eurjchem.com Conversely, strongly electrophilic aldehydes, such as p-nitrobenzaldehyde, can be less reactive. eurjchem.com While electronic effects on the aldehyde can influence reactivity, steric effects on the catalyst and substrate can have a more pronounced impact on the reaction yield. eurjchem.com
The form of the catalyst used can also matter; preformed NHCs have been shown to react faster than those generated in situ, even with minimal solvent. eurjchem.com
The design of NHC catalysts can also involve anchoring them on solid supports to create heterogenized catalysts, which can offer advantages in terms of stability and recyclability. researchgate.netnih.gov Studies on NHC catalysts anchored on mesoporous and hierarchical supports have investigated the influence of pore size on catalytic activity and stability in reactions like the this compound condensation of furfural. researchgate.netnih.gov The stability of the NHC moieties can be influenced by interactions with the support material and pore size, which in turn affects catalytic performance. nih.gov
Here is a summary of the influence of NHC structure on catalytic activity in this compound condensation based on the search results:
| Structural Feature | Influence on Catalytic Activity | Notes | Source(s) |
| Heterocyclic Ring System | Thiazolium, imidazolium, imidazolinium, benzimidazolium, and triazolium salts are used. | Different ring systems can lead to variations in activity. | eurjchem.comresearchgate.net |
| N-Alkyl Substituent Length | Correlation observed between length and performance. | Longer chains may have different effects compared to shorter ones. | eurjchem.com |
| N-Aryl Substituent Electronic Effects | Electron-withdrawing groups on N-aryl substituents can increase the maximum reaction rate. | Supports the role of electron density in the rate-limiting step. | researchgate.net |
| Steric Bulk (N-substituents) | Increased steric bulk can contribute to NHC stability. | Excessive bulkiness can negatively impact catalysis by hindering the reaction site. | claremont.edu |
| Steric Bulk (Backbone Substitution) | Methylation at C4/5 positions can decrease activity due to unfavorable steric interactions. | This highlights the significant impact of steric hindrance near the carbene center. | researchgate.netmdpi.com |
| Anchoring on Solid Supports | Can influence stability and recyclability depending on support material and pore size. | Interactions with the support can affect the stability and performance of the NHC catalyst. | researchgate.netnih.gov |
Advanced Synthetic Methodologies for Benzoin and Its Derivatives
Asymmetric Benzoin (B196080) Synthesis
The asymmetric this compound condensation is a powerful C-C bond-forming reaction that establishes a chiral α-hydroxy ketone moiety. The development of chiral catalysts, particularly N-heterocyclic carbenes derived from thiazolium and triazolium salts, has been pivotal in achieving high enantioselectivity in these reactions.
Historically, chiral thiazolium salts were among the first organocatalysts explored for the asymmetric this compound condensation. The mechanism involves the in situ generation of a chiral N-heterocyclic carbene (NHC) by deprotonation of the thiazolium salt. This NHC then adds to an aldehyde to form a key nucleophilic intermediate known as the Breslow intermediate. The stereochemistry of the final this compound product is determined by the facial selectivity of the attack of this chiral Breslow intermediate on a second aldehyde molecule. rsc.orgd-nb.info
Early examples of chiral thiazolium salt catalysts often provided modest enantioselectivity. pnas.org For instance, Sheehan and Hunnemann's pioneering work in 1966 with chiral thiazolium salts derived from naturally occurring sources laid the groundwork but achieved low enantiomeric excesses (ee). scispace.com Subsequent designs, such as those incorporating a chiral group as part of a fused ring system, aimed to create a more defined and rigid chiral environment around the active carbene center. rsc.org This structural constraint was intended to enhance facial discrimination during the C-C bond formation step. rsc.org Despite these efforts, achieving high levels of enantioselectivity with thiazolium-based catalysts has remained a significant challenge, with enantiomeric excesses often being moderate at best. pnas.orgrsc.org In 2005, an enantioselective cross-aza-benzoin reaction was catalyzed by a chiral thiazolium salt, but the products were prone to racemization under the reaction conditions. This issue was partially addressed by using a sterically hindered base. d-nb.infonih.gov
| Catalyst Structure | Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| (S)-(-)-4-methyl-3-α-(1-napthyl)ethylthiazolium tetrafluoroborate | Homo-benzoin condensation | Benzaldehyde (B42025) | 6 | 51 | pnas.org |
| Chiral bicyclic thiazolium salt 7 | Homo-benzoin condensation | Benzaldehyde | Moderate | ~20 | rsc.org |
| Chiral thiazolium salt 38 | Cross-aza-benzoin | Various aldehydes and imines | Not specified | Moderate (erosion of ee observed) | nih.gov |
The advent of chiral triazolium salts marked a significant breakthrough in enantioselective this compound reactions. N-heterocyclic carbenes derived from triazolium salts have generally proven to be more effective catalysts than their thiazolium counterparts, consistently affording higher enantioselectivities. rsc.orgbeilstein-journals.orgwikipedia.org The enhanced performance of triazolium-derived NHCs is often attributed to their electronic properties and the greater steric hindrance that can be engineered into their frameworks.
The mechanism of catalysis is analogous to that of thiazolium salts, proceeding through a chiral Breslow intermediate. rsc.org However, the design of chiral triazolium salts has allowed for more effective transfer of chirality. For example, pyroglutamic acid-derived and aminoindanol-derived triazolium salts have demonstrated high efficiency in asymmetric homo-benzoin condensations. nih.govbeilstein-journals.org Some triazolium catalysts are designed to transfer chiral information through non-covalent interactions, such as hydrogen bonding, which can help to lock the transition state in a specific conformation, leading to high stereocontrol. nih.gov The robustness of certain chiral triazolium catalysts allows them to promote reactions with a wide range of aromatic aldehydes, achieving both high yields and excellent enantioselectivities. researchgate.net
| Catalyst | Reaction Type | Substrate Scope | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Pyroglutamic acid-derived triazolium salt 10 | Homo-benzoin condensation | Aromatic aldehydes | High | Up to 95 | nih.govbeilstein-journals.org |
| Bis-triazolium catalyst 9 | Homo-benzoin condensation | Aromatic aldehydes | High | Up to 95 | nih.govbeilstein-journals.org |
| Aminoindanol-triazolium salt 29 | This compound reaction of aldehydes and alkynones | Various aldehydes and alkynones | High | High | nih.govbeilstein-journals.org |
| (1R)-camphor-derived triazolium salt 14 | Asymmetric this compound condensation | Aromatic aldehydes | Good | Good | nih.govbeilstein-journals.org |
| Chiral triazolium salt with a pyridine moiety 13 | Asymmetric this compound condensation | Aromatic aldehydes | High | High | nih.govbeilstein-journals.orgresearchgate.net |
The quest for ever more efficient and selective catalysts has spurred significant innovation in the design and synthesis of novel chiral N-heterocyclic carbene precursors. Research in this area focuses on creating rigid and well-defined chiral environments, introducing secondary interactions to stabilize transition states, and tuning the electronic and steric properties of the catalyst to control reactivity and selectivity.
The development of polycyclic triazolium salts represents a key strategy for creating highly structured and rigid chiral catalysts. By incorporating the triazolium ring into a fused or bridged polycyclic framework, the conformational flexibility of the catalyst is significantly reduced. This pre-organization of the chiral scaffold can lead to a more pronounced differentiation of the catalyst's faces, resulting in improved enantioselectivity. The synthesis of these complex structures often requires multi-step sequences, starting from readily available chiral precursors like amino acids or terpenes. beilstein-journals.org The rigidity of the polycyclic structure helps to effectively shield one face of the catalytically active Breslow intermediate, directing the attack of the second aldehyde molecule to the more accessible face.
A more subtle yet powerful approach to catalyst design involves the incorporation of hydrogen-bonding motifs into the chiral scaffold. Functional groups such as amides, ureas, or thioureas can be positioned strategically within the catalyst structure to engage in hydrogen-bonding interactions with the substrates in the transition state. scispace.comnih.gov These secondary interactions can help to orient the reacting molecules in a specific arrangement, thereby enhancing stereochemical control. For example, a chiral triazolium catalyst featuring a protic substituent can act as a hydrogen bond donor, stabilizing the developing negative charge on the carbonyl oxygen of the approaching aldehyde and lowering the energy of the desired transition state. scispace.com This bifunctional mode of activation, combining nucleophilic catalysis by the carbene with electrophile activation via hydrogen bonding, has proven to be a highly effective strategy for achieving high enantioselectivity in this compound reactions. nih.gov
Beyond enantioselectivity, controlling chemoselectivity in cross-benzoin reactions between two different aldehydes is a significant challenge. Bicyclic triazolium salts have emerged as particularly effective catalysts for addressing this problem. The structure of the fused ring in these catalysts can have a profound impact on their reactivity and selectivity. nih.govnih.gov For instance, piperidinone-derived bicyclic triazolium salts have been shown to catalyze highly chemoselective cross-benzoin reactions between aliphatic and aromatic aldehydes. nih.gov The catalyst's ability to differentiate between the two aldehyde substrates is attributed to kinetic factors, where the catalyst selectively forms the Breslow intermediate with one aldehyde (typically the aliphatic one) before reacting with the other (the aromatic one). nih.gov This catalyst-controlled chemoselectivity is a significant advance, as it allows for the predictable synthesis of cross-benzoin products that would be difficult to obtain through substrate control alone. nih.govconsensus.app
Design and Synthesis of Novel Chiral NHC Catalysts
Chiral Bis(amino)cyclopropenylidene (BAC) Catalysts
Bis(amino)cyclopropenylidenes (BACs) have surfaced as a compelling class of carbene organocatalysts, presenting an alternative to the more commonly used N-heterocyclic carbenes (NHCs). researchgate.net Similar to NHCs, BACs can induce acyl anion reactivity in aldehydes, a key step in this compound-type reactions. researchgate.netsci-hub.se A significant advantage of BACs is their reduced tendency to mediate the self-condensation of aldehydes, a common side reaction in NHC chemistry that often leads to the formation of undesired homo-benzoin byproducts. mdpi.comusask.ca This enhanced chemoselectivity makes BACs particularly effective in cross-reactions like the aza-benzoin condensation. mdpi.comusask.ca
The aza-benzoin reaction, which involves the coupling of an aldehyde and an imine, provides a direct route to valuable α-amino ketones. mdpi.com Research has demonstrated that BACs can efficiently catalyze the reaction between a wide array of aromatic aldehydes and phosphinoyl imines, showing excellent selectivity for the desired aza-benzoin products over homo-benzoin adducts. sci-hub.sebeilstein-journals.orgresearchgate.net For instance, the reaction between various substituted aromatic aldehydes and P,P-diphenyl-N-(aryl(tosyl)methyl) phosphinic amides proceeds in good to excellent yields in the presence of a BAC catalyst. sci-hub.seresearchgate.net The reaction is generally effective with electron-deficient, heteroaromatic, and meta-substituted benzaldehydes. sci-hub.semdpi.com In certain cases, using an excess of the aldehyde component can help drive the reaction to completion. mdpi.comusask.ca
Despite their success in promoting chemoselectivity, achieving high enantioselectivity in these reactions using chiral BAC catalysts has proven challenging. beilstein-journals.orgnih.gov Attempts to develop an asymmetric aza-benzoin reaction using a chiral BAC catalyst have been reported as unsuccessful, with the resulting product being racemic. sci-hub.sebeilstein-journals.org It is hypothesized that the aza-benzoin product may undergo racemization under the reaction conditions, either through a retro-aza-benzoin process or via base-induced epimerization. sci-hub.se
Table 1: BAC-Catalyzed Aza-Benzoin Reaction of Aldehydes with Phosphinoyl Imines sci-hub.se
| Aldehyde | Imine Acceptor | Product | Yield (%) |
|---|---|---|---|
| 4-Chlorobenzaldehyde | P,P-diphenyl-N-(phenyl(tosyl)methyl)phosphinic amide | N-Phosphinoyl-α-amino ketone | 91 |
| 3-Methoxybenzaldehyde | P,P-diphenyl-N-(phenyl(tosyl)methyl)phosphinic amide | N-Phosphinoyl-α-amino ketone | 84 |
| 2-Furaldehyde | P,P-diphenyl-N-(phenyl(tosyl)methyl)phosphinic amide | N-Phosphinoyl-α-amino ketone | 76 |
| 4-Methylbenzaldehyde | P,P-diphenyl-N-(4-methylphenyl(tosyl)methyl)phosphinic amide | N-Phosphinoyl-α-amino ketone | 85 |
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of this compound, aiming to reduce or eliminate the use of hazardous substances. worldwidejournals.comworldwidejournals.com Traditional methods often rely on toxic cyanide catalysts and volatile organic solvents. rsc.orgegrassbcollege.ac.in Modern approaches focus on employing biocatalysts, using water as a solvent, and utilizing energy-efficient techniques like microwave and ultrasound irradiation to create more environmentally benign processes. worldwidejournals.comegrassbcollege.ac.in
Thiamine (B1217682) (Vitamin B1) as a Biocatalyst
Thiamine (Vitamin B1), particularly in its hydrochloride salt form, has emerged as a safe and effective biocatalyst for the this compound condensation, serving as a green alternative to highly toxic cyanide ions. egrassbcollege.ac.instudylib.net The catalytic action of thiamine was first proposed by Ronald Breslow and is analogous to that of cyanide. studylib.netlatech.edu The key to its catalytic activity lies in the thiazolium ring of the thiamine molecule. latech.edulibretexts.org
In a basic medium, typically an aqueous sodium hydroxide (B78521) solution, the acidic proton on the thiazole (B1198619) ring of thiamine hydrochloride is removed, forming a nucleophilic carbene, often referred to as an ylide. pierpalab.comyoutube.com This ylide attacks the carbonyl carbon of a benzaldehyde molecule. libretexts.orgyoutube.com This step is crucial as it leads to the formation of a Breslow intermediate, effectively reversing the normal electrophilic character of the aldehyde's carbonyl carbon (a phenomenon known as umpolung). mdpi.com The resulting intermediate, now a nucleophile, attacks a second molecule of benzaldehyde. latech.edupierpalab.com Subsequent proton transfer and elimination of the thiamine catalyst regenerate the ylide and yield the final this compound product. latech.eduyoutube.com This process is considered a green synthesis because it replaces poisonous cyanide with a readily available vitamin and is often conducted in aqueous ethanol. worldwidejournals.comegrassbcollege.ac.in
Supramolecular Catalysis Involving Cyclodextrins in Aqueous Media
The use of cyclodextrins in the thiamine-catalyzed this compound condensation represents a significant advance in green chemistry, enabling the reaction to be performed efficiently in water. scispace.comrsc.org Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, which allows them to encapsulate nonpolar guest molecules, like benzaldehyde, in aqueous solutions. rsc.orgnih.gov This encapsulation overcomes the poor solubility of benzaldehyde in water, which otherwise hinders the reaction. rsc.org
In this supramolecular catalysis system, the cyclodextrin acts as a phase-transfer catalyst. scispace.comrsc.org Among various screened cyclodextrins, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to give the highest yield of this compound. scispace.comrsc.orgsemanticscholar.orgnih.gov The HP-β-CD forms an inclusion complex with benzaldehyde, bringing it into the aqueous phase where it can react with the water-soluble thiamine catalyst. rsc.orgsemanticscholar.org Studies have shown that HP-β-CD does more than just solubilize the reactant; it actively participates in the reaction mechanism. rsc.orgnih.gov The yield of this compound is sensitive to pH, with the optimal range being around 9.0-9.5. scispace.com Below this range, the deprotonation of thiamine to its active ylide form is inefficient, while at higher pH, the competing Cannizzaro reaction becomes more prevalent. scispace.com A key advantage of this method is the recyclability of the HP-β-CD catalyst, which can be reused several times with minimal loss of activity, further enhancing the green credentials of the synthesis. scispace.comrsc.org
Table 2: Effect of Different Cyclodextrins on this compound Yield rsc.org
| Cyclodextrin Type | Yield (%) |
|---|---|
| α-CD | 21 |
| β-CD | 65 |
| γ-CD | 35 |
| HP-β-CD | 89 |
Solvent-Free and Microwave-Assisted Synthesis
Further aligning with green chemistry principles, solvent-free and microwave-assisted methods for this compound synthesis have been developed. These techniques aim to reduce waste from organic solvents and decrease reaction times, leading to energy savings. worldwidejournals.comrasayanjournal.co.in Thiamine hydrochloride is an effective catalyst for these solvent-free condensations. rasayanjournal.co.in
In a typical solvent-free procedure, β-naphthol and an aromatic aldehyde are reacted in the presence of thiamine hydrochloride as a biodegradable organocatalyst. rasayanjournal.co.in Microwave irradiation has been shown to significantly accelerate this process. rasayanjournal.co.in For example, the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes from β-naphthol and aldehydes under solvent-free conditions at 120°C requires 45 minutes for completion. rasayanjournal.co.in The same reaction assisted by microwave irradiation can be completed in just 4 to 5 minutes with comparable or better yields. rasayanjournal.co.in This rapid, solvent-free approach with an easy work-up represents an eco-friendly and efficient route for the synthesis of this compound derivatives. worldwidejournals.comrasayanjournal.co.in
Ultrasound-Assisted Synthesis
The application of ultrasound energy (sonication) offers another green alternative for conducting the this compound condensation. scite.ai Ultrasound irradiation can enhance reaction rates and yields through the physical phenomenon of acoustic cavitation. rsc.orgmdpi.com The formation and collapse of microscopic bubbles create localized high-pressure and high-temperature zones, which can accelerate chemical transformations. mdpi.com
Studies on the kinetics of the KCN-catalyzed this compound condensation in aqueous ethanol have shown that ultrasound at 22 kHz can significantly affect the reaction. nih.gov The effect of sonication is closely linked to the hydrophobic interactions of the reagents with the solvent. nih.gov Interestingly, ultrasound can either accelerate or retard reactions depending on the specific conditions. nih.gov For the this compound condensation, research has focused on optimizing parameters such as temperature, pH, and reaction time under sonication to maximize yield. scite.ai One study found optimal conditions to be a temperature of 60-65 °C, a pH of 9.5, and an ultrasonic irradiation time of 70 minutes, achieving a this compound yield of 68.9% using benzyltriethylammonium chloride as a phase-transfer catalyst. scite.ai
Chemo- and Regioselective this compound Reactions
The this compound condensation can be performed as a "crossed" or "mixed" reaction, where two different aldehydes are used as starting materials. nih.govwikipedia.org This approach is synthetically valuable as it allows for the creation of unsymmetrical α-hydroxy ketones. d-nb.infoorganic-chemistry.org However, it introduces a significant challenge: controlling the chemo- and regioselectivity. rsc.orgacs.org Without control, a statistical mixture of four products can result: two homo-benzoin products from the self-condensation of each aldehyde and two cross-benzoin products. nih.gov
Achieving high chemoselectivity relies on directing the reaction so that one aldehyde preferentially acts as the acyl anion donor and the other as the acyl anion acceptor. wikipedia.orgacs.org The reversibility of the this compound reaction under basic conditions further complicates kinetic control. nih.govwikipedia.orgacs.org The choice of catalyst, particularly specific N-heterocyclic carbenes (NHCs), is crucial for overcoming this challenge. nih.govacs.org
Researchers have developed highly chemoselective cross-benzoin reactions between aliphatic and aromatic aldehydes by using morpholinone- and piperidinone-derived triazolium salt precatalysts. nih.govacs.org These catalysts promote reactions where the aliphatic aldehyde consistently functions as the acyl anion equivalent, leading selectively to the formation of alkyl aryl α-hydroxy ketones. nih.gov Similarly, cross-benzoin reactions between aldehydes and α-ketoesters have been achieved with high chemo- and enantioselectivity using electron-deficient, valine-derived triazolium salt catalysts. libretexts.orgresearchgate.net In these reactions, the aldehyde serves as the acyl donor and the α-ketoester as the acceptor, affording enantiomerically enriched tertiary alcohols. libretexts.orgresearchgate.net The ability to switch the regioselectivity by simply altering the NHC catalyst has also been demonstrated in reactions between aromatic aldehydes and acetaldehyde, providing a powerful tool for synthetic chemists. nih.govacs.org
Cross-Benzoin Reactions between Aromatic and Aliphatic Aldehydes
The cross-benzoin condensation between two different aldehydes, particularly an aromatic and an aliphatic aldehyde, presents a significant challenge due to the potential for the formation of up to four different products (two homo-benzoin and two cross-benzoin products). asianpubs.orgwikipedia.org To address this, methodologies leveraging N-heterocyclic carbenes (NHCs) as catalysts have been developed to achieve high chemoselectivity. d-nb.infourfu.ru
In 1985, Inoue and co-workers reported one of the earliest examples of NHC-catalyzed selective cross-benzoin reactions between aromatic and aliphatic aldehydes with formaldehyde, which led to the formation of α-hydroxy ketones. d-nb.infobeilstein-journals.org While good selectivity for the cross-benzoin product was observed, the yields were generally low. beilstein-journals.org Subsequent research by Kuhl and Glorius demonstrated that NHCs generated from specific thiazolium salts could effectively catalyze this transformation, affording α-hydroxyketones in good yields and with a broad substrate scope. urfu.rubeilstein-journals.org
A notable strategy involves the use of morpholinone and piperidinone-derived triazolium precatalysts, which have been shown to catalyze the cross-benzoin reaction between aliphatic and aromatic aldehydes with high chemoselectivity. beilstein-journals.org In these reactions, the aliphatic aldehyde typically functions as the acyl anion equivalent. beilstein-journals.org The success of these reactions often depends on the electronic and steric properties of the aldehyde substrates and the specific NHC catalyst employed.
Table 1: Examples of NHC-Catalyzed Cross-Benzoin Reactions
| Aromatic Aldehyde | Aliphatic Aldehyde | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Benzaldehyde | Formaldehyde | Thiazolium salt (10) | Et3N | - | - | Low |
| Various aromatic | Various aliphatic | Thiazolium salt 17 (10) | DIPEA | THF | 60 | Good |
| 4-Chlorobenzaldehyde | Isovaleraldehyde | Triazolium salt | K2CO3 | THF | 60 | 85 |
| Benzaldehyde | Acetaldehyde | Thiazolium salt 44 | DBU | CH2Cl2 | RT | 75 |
| Benzaldehyde | Acetaldehyde | Triazolium salt 15 | DBU | CH2Cl2 | RT | 82 |
Intramolecular Crossed Aldehyde-Ketone this compound Reactions
A significant advancement in this compound chemistry is the intramolecular crossed aldehyde-ketone this compound reaction, which provides a powerful tool for the construction of cyclic acyloins. These reactions, typically catalyzed by NHCs, have been successfully applied to the synthesis of various carbocyclic and heterocyclic systems. researchgate.netresearchgate.net
One of the pioneering examples of this methodology was reported by Suzuki and coworkers, who utilized thiazolylidenes as catalysts for the intramolecular cross-benzoin reaction in the synthesis of preanthraquinones. researchgate.net This approach offers a novel and facile route to stereochemically defined polycyclic compounds under mild conditions. researchgate.net Following this, Enders and colleagues demonstrated the utility of this reaction for creating five- and six-membered cyclic acyloins from simple dicarbonyl substrates using a thiazolium salt precatalyst. urfu.ru
The enantioselective variant of this reaction has been achieved using chiral NHC catalysts, often derived from natural products like camphor. d-nb.infobeilstein-journals.org For instance, a D-camphor-derived triazolium precatalyst has been shown to promote the enantioselective intramolecular cross-benzoin reaction to afford chromanones with excellent yield and enantioselectivity. d-nb.infobeilstein-journals.org Similarly, camphor-derived triazolium salts have been employed in the synthesis of dihydroquinolinone systems possessing a quaternary stereocenter in high yields and enantioselectivities. d-nb.infobeilstein-journals.org
Table 2: Examples of Intramolecular Crossed Aldehyde-Ketone this compound Reactions
| Substrate Type | Catalyst (mol%) | Base | Solvent | Product | Yield (%) | ee (%) |
| o-Phthalaldehyde Chalcone | Imidazolium (B1220033) salt 57 (20) | DBU | CH2Cl2 | Naphthalenone | 75-94 | N/A |
| O-tethered keto-aldehyde | Camphor-derived triazolium 54 (10) | DBU | Toluene | Chromanone | 95 | 94 |
| N-tethered keto-aldehyde | Camphor-derived triazolium 54 (15) | NaOAc | Toluene | Dihydroquinolinone | up to 96 | up to 98 |
| Oxoalkoxybenzoic aldehyde | Chiral triazolium 79 (10) | DBU | THF | Hydroxychromanone | 85 | 92 |
Aza-Benzoin Reactions for α-Aminoketone Synthesis
The aza-benzoin reaction is an analogue of the this compound condensation where an imine acts as the electrophile in place of an aldehyde, leading to the formation of α-aminoketones. researchgate.net This reaction represents an efficient, single-step strategy for the synthesis of these valuable building blocks, which are precursors to a variety of amine derivatives and are found in many medicinally important compounds. mdpi.com
The reaction is typically catalyzed by NHCs, which generate a Breslow intermediate from an aldehyde that then adds to the imine. mdpi.com A key challenge in the development of aza-benzoin reactions is controlling the chemoselectivity, as the NHC can react with either the aldehyde or the imine, and the Breslow intermediate can react with another molecule of aldehyde (homo-benzoin condensation) or the imine. sci-hub.se
Wilde and Gravel developed a bis(amino)cyclopropenylidene (BAC) catalyzed aza-benzoin reaction between aromatic aldehydes and phosphinoyl imines. sci-hub.se This system demonstrated excellent chemoselectivity for the aza-benzoin product over the homo-benzoin product. sci-hub.se A highly enantioselective cross aza-benzoin reaction of aliphatic aldehydes and N-Boc imines has also been reported, utilizing a chiral triazolium salt as the precatalyst. nih.govthieme-connect.com This method provides access to valuable 1,2-amino alcohol synthons in a single step with high enantioselectivity. nih.gov
Table 3: Examples of Aza-Benzoin Reactions for α-Aminoketone Synthesis
| Aldehyde | Imine | Catalyst (mol%) | Base | Solvent | Product | Yield (%) | ee (%) |
| Aromatic aldehydes | Phosphinoyl imines | BAC (20) | KHMDS | Toluene | α-Aminoketone | 50-86 | N/A |
| Aliphatic aldehydes | N-Boc imines | Chiral triazolium 3c (20) | CsOAc | CH2Cl2 | α-Amido ketone | 33-93 | 84-98 |
| Aromatic aldehydes | N-tosyl acylimines | Thiazolium salt (20) | TEA | CH2Cl2 | α-Amido ketone | up to 98 | N/A |
| Heteroaromatic aldehydes | Unactivated aromatic imines | Thiazolium precatalyst 31 | DBU | THF | α-Aminoketone | Good | N/A |
Strategies for the Preparation of Symmetrical and Unsymmetrical Benzoins
The synthesis of symmetrical benzoins is relatively straightforward, often achieved through the self-condensation of an aromatic aldehyde in the presence of a catalyst like cyanide or an NHC. asianpubs.orgresearchgate.net However, the preparation of unsymmetrical benzoins, derived from two different aldehydes, is more complex due to the potential for a mixture of products. asianpubs.org
An eco-friendly and efficient method for the synthesis of both symmetrical and unsymmetrical this compound derivatives involves the use of potassium cyanide in dimethyl sulfoxide (B87167) under ultrasound irradiation. asianpubs.orgresearchgate.net This approach offers the advantages of short reaction times, high yields, and mild, room-temperature conditions. researchgate.net For the synthesis of unsymmetrical benzoins using this method, an excess of the "acceptor" aldehyde is typically used to favor the desired cross-condensation product. asianpubs.org
Another strategy for the synthesis of unsymmetrical benzoins involves the use of acylsilanes as aldehyde equivalents. scielo.br This approach allows for a controlled reaction sequence where a silyl group is later replaced by a hydrogen atom, providing a pathway to unsymmetrical benzoins that might be difficult to obtain through direct cross-condensation. scielo.br Other methods reported in the literature for mixed this compound synthesis include the generation of a "masked" acyl carbanion that reacts with an aromatic aldehyde, the addition of a Grignard reagent to a cyanohydrin, and the reduction of unsymmetrical benzils. nih.gov
Total Synthesis Strategies Incorporating this compound Condensation
The this compound condensation, in its various forms, serves as a powerful carbon-carbon bond-forming reaction in the total synthesis of complex natural products and other target molecules. Its ability to create a stereocenter and introduce an α-hydroxy ketone moiety makes it a valuable strategic tool for synthetic chemists. vedantu.comorganicchemistrytutor.com
While specific, detailed examples of total syntheses where the this compound condensation is the pivotal step are often integrated into larger synthetic sequences, its application can be seen in the construction of key intermediates. For instance, the intramolecular this compound condensation of carbohydrate-derived dialdehydes, catalyzed by a triazolium carbene, has been used to construct carbocyclic sugars, which are important building blocks for various natural products. beilstein-journals.org
The development of asymmetric this compound reactions has further enhanced its utility in total synthesis, allowing for the stereocontrolled introduction of the α-hydroxy ketone functionality. organicchemistrytutor.comyoutube.com This is particularly important in the synthesis of biologically active molecules where specific stereoisomers are required for activity. youtube.com The cross-benzoin reaction has been utilized as a key step in a concise total synthesis of d-arabino-phytosphingosine, demonstrating its applicability in the efficient construction of complex amino alcohol structures. The versatility of the this compound condensation and its variants ensures its continued importance in the strategic planning and execution of complex organic syntheses.
Reactivity and Derivatization of Benzoin
Oxidation Reactions of Benzoin (B196080)
Oxidation of this compound is a fundamental reaction in organic chemistry, primarily leading to the formation of 1,2-diketones. alfa-chemistry.comnih.gov This conversion is of significant synthetic utility.
Formation of 1,2-Diketones (Benzil)
The oxidation of this compound to benzil (B1666583) (1,2-diphenylethane-1,2-dione) is a well-established reaction involving the conversion of the secondary alcohol moiety in this compound to a ketone. ijarsct.co.inwikipedia.org This transformation can be achieved using various oxidizing agents. nih.gov Traditionally, strong inorganic oxidants like concentrated nitric acid have been employed for this purpose. ijarsct.co.inslideshare.netorgsyn.orgyoutube.com The reaction typically involves heating this compound with nitric acid, and the progress can be visually monitored by the evolution of nitrogen dioxide gas. slideshare.netyoutube.com The resulting benzil, a yellow crystalline solid, is usually isolated through precipitation and can be purified by recrystallization from a suitable solvent such as ethanol. ijarsct.co.inslideshare.netyoutube.com
While effective, some conventional oxidation methods can present challenges, including the need for stoichiometric amounts of corrosive or toxic reagents, the generation of undesirable by-products, and potential environmental concerns. nih.govscispace.com
Metal-Salen Complex Catalysis for Air Oxidation
More sustainable and efficient methods for the oxidation of this compound to benzil have been developed, including catalytic processes utilizing metal-Salen complexes with air as the oxidant. scispace.comjournalirjpac.com Schiff base ligands derived from salicylaldehyde (B1680747) and ethylenediamine (B42938) form complexes with various metal ions (M), such as cobalt (Co²⁺), nickel (Ni²⁺), and zinc (Zn²⁺). scispace.comjournalirjpac.com
Research has demonstrated that these metal-Salen complexes can effectively catalyze the air oxidation of this compound. scispace.comjournalirjpac.com Among the tested complexes, Co(Salen) has shown superior catalytic activity, facilitating high yields of benzil when the reaction is conducted in a solvent like N,N-dimethylformamide (DMF) in the presence of a base such as potassium hydroxide (B78521) (KOH) at temperatures around 40 °C. scispace.comjournalirjpac.com
The reusability of these metal-Salen catalysts has also been investigated, indicating that their catalytic activity remains relatively stable over several reaction cycles, although some reduction in yield may be observed upon repeated use. scispace.comjournalirjpac.comresearchgate.net This catalytic approach offers advantages in terms of environmental impact, cost-effectiveness, and operational simplicity compared to some traditional methods. scispace.comjournalirjpac.com
The catalytic performance of different metal-Salen complexes in the air oxidation of this compound is illustrated in the table below:
| Catalyst | Benzil Yield (%) |
| Co(Salen) | 93.6 scispace.comjournalirjpac.com |
| Ni(Salen) | 86.3 scispace.comjournalirjpac.com |
| Zn(Salen) | 82.1 scispace.comjournalirjpac.com |
(Data compiled from search results scispace.comjournalirjpac.com).
Other catalytic systems, such as lanthanum oxide in basic conditions and manganese(II) Schiff base complexes with hydrogen peroxide, have also been reported for the oxidation of this compound to benzil. ijitee.orgresearchgate.net
Decomposition and Rearrangement Products
While the primary and desired product of this compound oxidation is benzil, the reaction conditions and the nature of the oxidizing agent can influence the formation of other products. Some less selective oxidizing agents may lead to the decomposition of this compound or benzil, yielding products such as benzaldehyde (B42025) or benzoic acid. nih.gov Achieving high selectivity for benzil is therefore dependent on the judicious choice of oxidant and reaction parameters. nih.govijitee.org
Reduction Reactions of this compound
This compound can undergo reduction to form hydrothis compound (B188758), a vicinal diol with two chiral centers. acs.orgumass.eduacs.org The stereochemical outcome of this reduction is of particular interest. acs.orgacs.orgquizlet.com
Stereoselective Reduction to Hydrothis compound
The reduction of this compound, an α-hydroxy ketone, typically using reducing agents like sodium borohydride (B1222165) (NaBH₄), results in the formation of hydrothis compound (1,2-diphenylethane-1,2-diol). acs.orgumass.eduacs.orgscribd.com Sodium borohydride is a widely used and relatively mild reducing agent effective for the reduction of ketones and aldehydes. umass.edu
The reduction of this compound with sodium borohydride is known to be a stereoselective process, meaning it preferentially produces certain stereoisomers of hydrothis compound over others. acs.orgacs.orgquizlet.comwalisongo.ac.id This reaction is highly diastereoselective, predominantly yielding the meso diastereomer, (R,S)-hydrothis compound, with minimal formation of the enantiomeric pair, (R,R)- and (S,S)-hydrothis compound. acs.orgacs.orgquizlet.comwalisongo.ac.idresearchgate.net The meso-hydrothis compound (B1201251) is an achiral compound despite possessing two stereogenic centers due to an internal plane of symmetry. quizlet.comyoutube.com
The stereochemical outcome of the reduction can be analyzed using spectroscopic techniques such as NMR spectroscopy, often after converting the diol product into a derivative like an acetonide. acs.orgacs.orgwalisongo.ac.id
Computational Rationalization of Diastereoselectivity in Borohydride Reduction
The observed high diastereoselectivity in the sodium borohydride reduction of this compound has been the subject of computational studies aimed at understanding the factors that govern the stereochemical outcome. acs.orgacs.orged.govorcid.orgunirioja.esdntb.gov.ua Various models for predicting the stereochemistry of nucleophilic additions to carbonyl compounds, including Cram's rule, the Felkin-Anh model, and chelation control, can be applied to rationalize the preferential formation of the meso isomer. acs.org
Computational chemistry allows for the investigation of the transition states involved in the reduction and the assessment of their relative energies. acs.orged.gov Studies have shown that a simple model based on intramolecular hydrogen bonding in the transition state can effectively rationalize the observed diastereoselectivity, favoring the approach of the hydride leading to the meso product. acs.orged.gov
Modifications to the hydroxyl group of this compound, such as acetylation or benzoylation, can influence the diastereoselectivity of the reduction with NaBH₄. walisongo.ac.idresearchgate.net These derivatives contain additional reducible functional groups, and the steric bulk introduced by the acetate (B1210297) or benzoate (B1203000) group can alter the diastereoselectivity compared to the reduction of unsubstituted this compound. walisongo.ac.id
Reactions with Other Functional Groups
This compound can participate in reactions with other functional groups, serving as a versatile building block in organic synthesis.
Synthesis of Heterocyclic Compounds from this compound
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals and other functional materials. The this compound condensation reaction itself, which produces this compound from aldehydes, is noted for its utility in synthesizing heterocyclic compounds. byjus.com
This compound can be employed in the synthesis of both oxazole (B20620) and imidazole (B134444) rings.
The synthesis of oxazole derivatives, specifically 4,5-diphenyloxazoles, can be achieved by reacting this compound with carboxylic acids and ammonium (B1175870) acetate. This reaction can proceed under various conditions, including a green protocol without organic solvents or catalysts, where aromatic acids with electron-withdrawing groups react faster, although the method is also applicable to those with electron-donating and ortho-substituted groups, as well as aliphatic carboxylic acids. nsmsi.irjsynthchem.com Another method involves the reaction of this compound with isothiocyanates and ammonium acetate in a one-pot synthesis. iau.ir Historically, 2-methyl-4,5-diphenyloxazole (B84692) was synthesized by heating this compound acetate with ammonium acetate in acetic acid. rsc.org
Imidazole compounds, particularly 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles, can also be synthesized from this compound. A common approach involves the one-pot condensation of this compound, an aldehyde, and ammonium acetate. This reaction can be catalyzed by substances like boric acid in aqueous media under ultrasound irradiation, offering advantages such as mild conditions, faster reactions, and excellent yields. ijarsct.co.in Copper iodide (CuI) has also been shown to catalyze the synthesis of 2,4,5-trisubstituted imidazoles from this compound, aldehydes, and ammonium acetate in butanol under reflux conditions, yielding products in excellent yields. nih.gov For the synthesis of 1,2,4,5-tetrasubstituted imidazoles, a four-component condensation of this compound, an aldehyde, an amine, and ammonium acetate can be carried out using catalysts like aluminum phosphate (B84403) (AlPO4) under microwave irradiation or classical heating, although yields might be lower compared to using benzil. rasayanjournal.co.in Treatment of this compound with an aldehyde and NH4OAc in polyethylene (B3416737) glycol (PEG-400) under reflux can yield 5-substituted 2,3-diphenyl imidazole, while the addition of aniline (B41778) to this mixture can produce 5-substituted 1-aryl-2,3-diphenyl imidazole in excellent yields without the need for a catalyst or solvent. tandfonline.com Imidazole hydrochloride has also been explored as a catalyst for this compound condensation, which is a key step in the formation of the this compound precursor used in some imidazole syntheses. google.com
Reactions Targeting the Ketone Group (e.g., Hydrazines, Semicarbazide (B1199961), Hydroxylamine)
The ketone functional group in this compound is a reactive site that readily undergoes condensation reactions with various nucleophiles, particularly ammonia (B1221849) derivatives. These reactions typically involve the formation of a carbon-nitrogen double bond (C=N), leading to the formation of imine derivatives. researchgate.net
This compound reacts with hydroxylamine (B1172632) (NH₂OH) to form this compound oxime. elixirpublishers.comeuroasiapub.org The reaction with hydrazine (B178648) (NH₂NH₂) yields this compound hydrazone. Similarly, reaction with phenylhydrazine (B124118) (C₆H₅NHNH₂) produces this compound phenylhydrazone. elixirpublishers.comeuroasiapub.org Condensation with semicarbazide (NH₂CONHNH₂) results in the formation of this compound semicarbazone. elixirpublishers.comeuroasiapub.orgresearchgate.net These reactions are often carried out in the presence of a strong base in an alcoholic medium. elixirpublishers.com Modifying the ketone group of this compound through these reactions can produce novel derivatives that may exhibit different properties compared to the parent compound due to the presence of the imine (C=N) group. researchgate.netresearchgate.net
Photochemical Reactions of this compound
This compound undergoes photochemical reactions upon irradiation with UV light, primarily involving the cleavage of chemical bonds.
Photolytic α-Cleavage and Photoinitiator Applications
One of the significant photochemical reactions of this compound is photolytic α-cleavage, also known as Norrish Type I reaction. researchgate.netnih.gov Upon absorption of UV light, this compound undergoes homolytic cleavage of the carbon-carbon bond between the carbonyl group and the adjacent carbon bearing the hydroxyl group (the α-cleavage). researchgate.netmedicaljournalssweden.se This process generates two free radicals: a benzoyl radical and an α-hydroxybenzyl radical. researchgate.netoup.com
This α-cleavage is the primary photochemical process observed for this compound in solution. researchgate.net The efficiency of this cleavage, represented by the quantum yield, can be influenced by substituents on the this compound molecule. For instance, 3',5'-dimethoxythis compound shows a higher photo-cleavage quantum yield compared to unsubstituted this compound. researchgate.netnih.gov
Spectroscopic and Computational Characterization of Benzoin and Derivatives
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. study.comlatech.edu The absorption of infrared radiation excites molecular vibrations, such as stretching and bending, and the frequencies of these absorptions are characteristic of specific bonds and functional groups. latech.edu
The IR spectrum of benzoin (B196080) exhibits characteristic absorption bands that confirm the presence of its key functional groups: a hydroxyl (-OH) group and a carbonyl (C=O) group. The presence of a broad absorption band in the region of 3500–3200 cm⁻¹ is indicative of the O-H stretching vibration, which is often broadened due to hydrogen bonding. study.com The strong, sharp peak observed around 1700 cm⁻¹ corresponds to the C=O stretching vibration of the ketone group. study.com
Aromatic C-H stretching vibrations are typically observed between 3100-3000 cm⁻¹, while C-C stretching vibrations within the benzene ring appear in the 1600-1400 cm⁻¹ region. libretexts.orgmdpi.com For derivatives of this compound, such as benzoic acid, a very broad O-H stretch from the carboxylic acid is seen from 3300 to 2500 cm⁻¹, overlapping with C-H stretches, and the carbonyl (C=O) stretch appears between 1700 and 1680 cm⁻¹. docbrown.infoquora.com
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Appearance |
| Hydroxyl (O-H) | Stretching | 3500 - 3200 | Strong, Broad |
| Carbonyl (C=O) | Stretching | ~1700 | Strong, Sharp |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium, Sharp |
| Aromatic C=C | Stretching | 1600 - 1400 | Medium to Weak |
IR spectroscopy is an effective tool for monitoring the progress of chemical reactions, such as the this compound condensation, which synthesizes this compound from benzaldehyde (B42025). The reactant, an aldehyde, shows a characteristic C=O stretching peak around 1720 cm⁻¹. study.com As the reaction proceeds to form this compound, two key changes can be observed in the IR spectrum: the appearance of the broad O-H stretching band (3500–3200 cm⁻¹) and a shift in the carbonyl absorption to a lower frequency (~1700 cm⁻¹), characteristic of the ketone in the product. study.com The presence of the O-H peak is a clear indication that the product has been formed, and the disappearance or reduction of the aldehyde's carbonyl peak signifies the consumption of the starting material. study.com
Computational and experimental studies have revealed insights into the conformational and vibrational properties of this compound. researchgate.netnih.gov Theoretical calculations at the B3LYP/6-31+G(d,p) level show that this compound can exist in different stable conformations, primarily as cis- and trans-isomers. researchgate.net
The cis-isomer is found to be more stable by approximately 3.4 kcal/mol due to the presence of an intramolecular O-H···O hydrogen bond. researchgate.net In a non-polar solvent like carbon tetrachloride, this compound predominantly exists in this cis conformation. researchgate.net The vibrational frequencies calculated through these computational methods show good agreement with experimental IR and Raman spectra, allowing for detailed analysis of the molecule's vibrational modes. researchgate.net The isotopic ratio ν(OH)/ν(OD) has been used to assess the weakness of the intramolecular hydrogen bond in solution and the intermolecular hydrogen bond in the solid state, which is attributed to a significant departure from linearity in the hydrogen bond. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the nuclei, allowing for the unambiguous structural assignment of this compound and its derivatives. chegg.com
In the ¹H NMR spectrum of this compound, distinct signals correspond to the different types of protons in the molecule. The aromatic protons of the two phenyl rings typically appear as a complex multiplet in the range of δ 7.1–8.0 ppm. The proton attached to the carbon bearing the hydroxyl group (the carbinol proton) and the hydroxyl proton itself give rise to characteristic signals. The hydroxyl proton signal can vary in position, often appearing between δ 3-4 ppm, and its peak shape can be broad. study.com
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) is highly deshielded and appears at a characteristic downfield shift, typically around δ 190-200 ppm. The carbon atom attached to the hydroxyl group appears in the range of δ 70-80 ppm. The aromatic carbons produce a series of signals in the δ 120-140 ppm region. rsc.org These spectra are crucial for confirming the structure of the product formed in reactions like the this compound condensation. chegg.com
Interactive Data Table: Typical NMR Chemical Shifts (δ) for this compound in CDCl₃
| Nucleus | Group | Approximate Chemical Shift (ppm) |
| ¹H | Aromatic (Ar-H) | 7.1 - 8.0 (multiplet) |
| ¹H | Methine (CH-OH) | ~6.0 (singlet/doublet) |
| ¹H | Hydroxyl (O-H) | Variable, ~4.5 (singlet, broad) |
| ¹³C | Carbonyl (C=O) | ~198 |
| ¹³C | Aromatic (Ar-C) | 128 - 140 |
| ¹³C | Methine (CH-OH) | ~76 |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. nih.gov It is widely used in the qualitative and quantitative analysis of this compound and its related compounds, often coupled with chromatographic techniques like Gas Chromatography (GC-MS). nih.govresearchgate.net
For this compound (C₁₄H₁₂O₂), the molecular weight is approximately 212.24 g/mol . nist.gov In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z = 212. The fragmentation of this compound is characteristic of its α-hydroxy ketone structure. A prominent fragmentation pathway is the α-cleavage on either side of the carbonyl group. This typically results in the formation of the benzoyl cation (C₆H₅CO⁺) at m/z = 105, which is often the base peak in the spectrum. Another significant fragment can be observed at m/z = 77, corresponding to the phenyl cation (C₆H₅⁺). The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic structure of this compound. The UV-Vis spectrum of this compound exhibits characteristic absorption bands that are influenced by the solvent environment. The primary absorption maxima are attributed to the presence of the phenyl ketone group, where the carbonyl group is conjugated with the benzene ring. chemicalforums.com
In ethanol, this compound displays a maximum absorption at 247 nm. nih.gov When measured in acetonitrile, the absorption maximum is observed at a similar wavelength. researchgate.net The spectrum of this compound typically shows two main bands, referred to as the B-band (for Benzene) and the E-band (for Ethylene). chemicalforums.com The B-band is generally located between 250 nm and 285 nm in methanol (B129727), while the E-band is more sensitive to substituents and appears at shorter wavelengths, around 203 nm for benzene itself. chemicalforums.com For this compound, an absorption band at 247 nm is well-documented, with another band appearing around 210 nm. chemicalforums.com
The specific absorption maxima can vary with the solvent, as shown in the table below.
| Solvent | λmax (nm) | Reference |
| Ethanol | 247 | nih.gov |
| Acetonitrile | Not specified, but spectrum shown | researchgate.net |
| Chloroform | 2.88, 5.93, 6.21, 6.28, 6.85 (IR region) | nih.gov |
| General (Methanol) | ~250-285 (B-band) | chemicalforums.com |
Note: The data for chloroform in the source appears to list IR peaks rather than UV-Vis maxima.
Computational Chemistry for Structural and Mechanistic Insights
Computational chemistry has become an indispensable tool for understanding the finer details of this compound's structure and the mechanisms of its formation. Quantum mechanical calculations, particularly Density Functional Theory (DFT), have provided significant insights.
The conformational landscape of this compound has been explored using DFT calculations. Studies at the B3LYP/6-31+G(d,p) level of theory have identified three low-energy stable structures on its potential energy surface. researchgate.net These conformers are cis-benzoin, trans-benzoin, and the dienol tautomer, cis-stilbendiol. researchgate.net
The cis isomer is stabilized by an intramolecular O-H···O hydrogen bond, making it the most stable conformer by 3.4 kcal mol⁻¹ relative to the trans isomer. researchgate.net The cis-stilbendiol tautomer is less stable by 7.6 kcal mol⁻¹. researchgate.net The conformation of this compound is also influenced by the solvent. In solvents with low proton acceptor ability, such as carbon tetrachloride, the cis conformer with its intramolecular hydrogen bond is preserved. researchgate.netnih.gov However, in solvents with greater proton accepting capabilities, an equilibrium between the cis and trans conformers can exist. nih.gov
| Conformer | Relative Stability (kcal mol⁻¹) | Key Feature |
| cis-Benzoin | 0 | Intramolecular O-H···O hydrogen bond |
| trans-Benzoin | +3.4 | No intramolecular hydrogen bond |
| cis-Stilbendiol | +7.6 | Dienol tautomer |
Other computational studies have also employed both DFT and Hartree-Fock (HF) methods with the 6-311G(d) basis set to optimize the molecular geometry, including bond lengths and angles, of this compound in its ground state. figshare.com
Quantum mechanical modeling has been successfully applied to understand and predict the stereoselectivity of the asymmetric this compound condensation. The stereochemical outcome of this reaction, particularly when catalyzed by chiral thiazolium and triazolium salts, has been elucidated using computational methods. nih.gov
By employing a combination of B3LYP/6-31G(d) and AM1 levels of theory within an ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) framework, researchers have optimized transition-state geometries. nih.gov These calculations have revealed the origins of stereoselection, showing that triazolium catalysts are predicted to be more selective than thiazolium catalysts, a trend that aligns with experimental observations. nih.gov For instance, in the condensation of benzaldehyde catalyzed by a chiral triazolium salt, the model correctly predicts the formation of the (S)-benzoin product by identifying the lowest-energy transition states. nih.gov This computational approach allows for the analysis of multiple diastereomeric transition states to determine the most favorable reaction pathway leading to the observed stereoisomer.
DFT calculations have been instrumental in mapping the energy profiles and identifying the transition states of the this compound condensation. For the cyanide-catalyzed reaction, computational studies have located multiple transition states along the reaction coordinate. rsc.orgresearchgate.net
In one study using a reaction model with explicit water molecules, seven transition states were identified for the this compound reaction. rsc.org The rate-determining step was found to be the C-C bond formation, with the carbanion-formation and cyanide-release steps also having significant activation free energies. rsc.org Another DFT study on the cyanide-catalyzed mechanism in the absence of a protic solvent determined the rate-determining step to be the reaction of a cyanide/benzaldehyde complex with a second benzaldehyde molecule, with a calculated activation free energy barrier of 26.9 kcal/mol. researchgate.net
Catalytic Applications Beyond Direct Benzoin Formation
Benzoin (B196080) in Cross-Coupling Reactions (as Ligands)
This compound and related structures can function as ligands in transition metal-catalyzed cross-coupling reactions. The ability of organic molecules to chelate or coordinate with metal centers is fundamental to their application as ligands in catalysis acs.org.
Transition Metal Catalysis with this compound Ligands
This compound derivatives have been explored as ligands in transition metal catalysis. For instance, α-benzoin oxime, a derivative of this compound, has been reported as a chelating ligand in copper-catalyzed carbon-nitrogen (C-N) coupling reactions nih.gov. This application is significant for the synthesis of N-arylated compounds, which are prevalent structures in pharmaceuticals nih.gov. The use of α-benzoin oxime was found to promote the coupling of (hetero)aryl halides with various N-nucleophiles, such as azoles, piperidine, pyrrolidine, and amino acids, yielding the desired products in moderate to excellent yields nih.gov. The proposed mechanism suggests the formation of a homogeneous copper-benzoin oxime complex, facilitating the catalytic cycle nih.gov.
Furthermore, studies have investigated the use of this compound-supported titanium catalysts in the copolymerization of norbornene and ethylene (B1197577) rsc.org. This compound has also been shown to coordinate with Fe2+ in complexes designed to mimic non-heme enzymes for aliphatic C-C bond cleavage rsc.org. Schiff bases derived from this compound and sulfamethazine (B1682506) have been synthesized and used as ligands for transition metals such as Cu2+, Co2+, Ni2+, and Cd2+, forming metal complexes that have been characterized for their structure and properties nih.gov.
This compound-Mediated Transformations
This compound can be involved as an intermediate or reactant in catalytic transformation sequences, leading to the formation of other valuable organic molecules.
γ-Butyrolactone Synthesis via Relay Catalysis
This compound can play a role in the synthesis of γ-butyrolactones through relay catalysis. In one reported approach, this compound or benzaldehyde (B42025) can be used as starting materials for the one-step assembly of functionalized γ,γ-difunctionalized γ-butyrolactones nih.gov. This transformation is mediated by N-heterocyclic carbenes (NHCs) in a tandem reaction nih.gov.
Another example involves a transition-metal mimicking relay catalysis using a low-valent phosphorus compound for the synthesis of γ-butyrolactones acs.org. In this process, the catalyst initially reacts with benzaldehyde through a Breslow-type reactivity, leading to the generation of this compound acs.org. Subsequently, in the presence of a Michael acceptor like methyl acrylate (B77674), an unprecedented coupling occurs, resulting in the formation of γ-butyrolactones acs.org. This highlights a dual role for the catalyst, activating both the aldehyde and the acrylate via initial this compound formation acs.org.
Future Directions in Benzoin Research
Development of Novel Catalysts for Enhanced Selectivity and Efficiency
The Benzoin (B196080) condensation, the primary method for synthesizing this compound, has traditionally relied on catalysts like cyanide ions and N-heterocyclic carbenes (NHCs). While effective, research continues to focus on developing novel catalytic systems that offer improved selectivity, efficiency, and sustainability.
Recent advancements in NHC catalysis have shown promise in mediating a variety of this compound and this compound-type reactions. beilstein-journals.orgurfu.ru The development of chiral NHCs, for instance, is a key area for achieving high enantioselectivity in asymmetric this compound reactions, which is crucial for synthesizing optically pure α-hydroxy ketones with applications in pharmaceuticals and natural products. urfu.ruorganic-chemistry.orgresearchgate.netnih.gov Future research aims to develop more active catalysts with lower loading requirements and expanded functional group compatibility, including the challenging alkyl-aryl and alkyl-alkyl condensations. msu.edu
Metal-catalyzed approaches and organocatalysis beyond traditional NHCs are also being explored to address limitations in substrate scope and reaction conditions. thieme-connect.com The design of bifunctional catalysts incorporating features like hydrogen bond donation can enhance both enantioselectivity and catalytic efficiency. organic-chemistry.orgscispace.com Furthermore, research into supported catalysts, such as those immobilized on solid phases, is crucial for developing heterogeneous systems that facilitate easier separation and recycling, contributing to more sustainable processes. beilstein-journals.orgnih.gov
Interactive Table 1: Examples of Catalytic Advancements in this compound Condensation
| Catalyst Type | Key Improvement Area | Example/Reference |
| Chiral N-Heterocyclic Carbenes (NHCs) | Enantioselectivity | Bifunctional protic pentafluorophenyl-substituted triazolium precatalyst organic-chemistry.orgscispace.com |
| Supported Catalysts | Heterogeneity and Recycling | Polystyrene-supported bases for flow chemistry beilstein-journals.orgnih.gov |
| Novel Organocatalysts | Expanded Substrate Scope, Efficiency | Research on more active catalysts with lower loading msu.eduthieme-connect.com |
Integration with Flow Chemistry and Automated Synthesis
The integration of chemical synthesis with flow chemistry and automated platforms is transforming chemical manufacturing by offering enhanced control, reproducibility, and scalability. mit.edusyrris.comresearchgate.net Applying these technologies to this compound synthesis presents significant future opportunities.
Continuous flow methods for this compound condensation are being developed to enable continuous reaction, simplify process flow, and reduce waste. google.com Packed-bed reactors containing supported catalysts are being investigated for continuous-flow this compound-like reactions, demonstrating good efficiency and long-term stability. beilstein-journals.orgnih.gov
Automated synthesis systems, often coupled with flow chemistry, allow for rapid method development and the automated synthesis of compound libraries. syrris.com This is particularly relevant for exploring the scope of this compound and this compound-type reactions with various substrates and catalysts. The combination of computer-aided synthesis planning with flow chemistry and automation can guide the development of efficient and telescoped flow processes for synthesizing complex molecules, including those that could incorporate this compound scaffolds. mit.edu
Future work in this area will likely focus on developing fully automated, integrated flow platforms for the continuous and on-demand synthesis of this compound and its derivatives, offering advantages in safety, efficiency, and scalability compared to traditional batch processes. syrris.com
Exploration of New this compound-Derived Materials
This compound's unique α-hydroxy ketone structure makes it a versatile building block for the synthesis of a wide range of materials with potential applications in diverse fields. Future research is actively exploring the creation of novel this compound-derived materials.
This compound and its derivatives are utilized as photoinitiators in polymerization reactions, particularly in energy curing applications. rsc.orgresearchgate.net Research is ongoing to develop new this compound-derived photoinitiators, including those synthesized from biomass, that are active under near-visible light and exhibit superior optical properties. rsc.orgresearchgate.netresearchgate.net
The incorporation of this compound moieties into polymers is another promising area. Deoxythis compound-based polyarylates, for example, are being explored as halogen-free fire-resistant polymers due to their char-forming properties upon decomposition. umass.edu Future research in this domain includes varying the substituents on the ketone and exploring the use of these bisphenolic monomers in other polymer classes like epoxies. umass.edu
Furthermore, this compound condensation is being investigated as a method to create carbonyl-containing molecules and polymers for next-generation organic battery anode materials. heika-research.de The synthesis of redox-active 1,2-diketone containing macrocycles and polymers via this compound condensation of polyaldehyde precursors is an active research direction. heika-research.de
Beyond polymers and battery materials, this compound and its derivatives are also being explored in the synthesis of supramolecular hosts, porous materials, and heteroacenes for optoelectronic applications. rsc.orgrsc.org The synthesis of new imidazole (B134444) derivatives derived from this compound is also being explored for potential biological activities. researchgate.net
Interactive Table 2: Potential Applications of this compound-Derived Materials
| Material Type | Potential Application Area | Example/Reference |
| Photoinitiators | Energy Curing, Polymerization | Biomass-derived this compound photoinitiators rsc.orgresearchgate.netresearchgate.net |
| Polymers | Fire-resistant materials, Optoelectronics, Supramolecular hosts | Deoxythis compound-based polyarylates umass.edu, Cyclobenzoins rsc.orgrsc.org |
| Organic Battery Materials | Anodes for next-generation batteries | Carbonyl-containing polymers and macrocycles from this compound condensation heika-research.de |
| Heterocycles (e.g., Imidazoles) | Potential Biological Activity | Synthesis of 2,4,5-triphenyl imidazole derivatives from this compound researchgate.net |
Q & A
Q. Q1. What are the optimal experimental conditions for synthesizing benzoin via condensation, and how can reaction efficiency be monitored?
this compound condensation, catalyzed by thiamine (vitamin B1) or N-heterocyclic carbenes (NHCs), requires precise control of pH, temperature, and solvent polarity. For example, thiamine-catalyzed reactions typically proceed in aqueous ethanol (pH 8–10) at 50–60°C. Reaction progress can be tracked using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) as the mobile phase . Yield optimization may involve statistical methods like uniform design (UD) to evaluate factors such as catalyst loading and aldehyde ratios .
Q. Q2. How can this compound be oxidized to benzil, and what analytical methods validate the product?
Vanadium(V) oxychloride (VOCl₃) in dry acetone under oxygen is a robust method for oxidizing this compound to benzil. A typical protocol involves reacting 10 mmol this compound with 0.1 mmol VOCl₃ in 10 mL acetone, with oxygen supplied via a balloon. Post-reaction, the product is extracted with ethyl acetate and purified via recrystallization. Validation methods include:
- Melting Point : Benzil (mp 94–96°C vs. This compound’s 132–134°C).
- IR Spectroscopy : Loss of OH stretch (~3400 cm⁻¹) and emergence of carbonyl peaks (~1660 cm⁻¹).
- ¹H NMR : Disappearance of this compound’s hydroxyl proton (δ 4.5–5.0 ppm) .
Advanced Research: Catalytic Mechanisms and Computational Insights
Q. Q3. What mechanistic insights explain the role of N-heterocyclic carbenes (NHCs) in this compound condensation?
NHCs mimic thiamine’s catalytic cycle by generating a nucleophilic carbene intermediate. The mechanism involves:
Deprotonation : Formation of a carbene via base-mediated deprotonation.
Umpolung : Reversal of aldehyde polarity, enabling nucleophilic attack on a second aldehyde.
Proton Transfer and Elimination : Restoration of catalyst and release of this compound.
Density functional theory (DFT) studies reveal that electron-donating substituents on NHCs lower activation barriers, enhancing catalytic efficiency .
Q. Q4. How do binuclear copper catalysts influence this compound oxidation, and what spectroscopic evidence supports their activity?
Binuclear Cu(I/II) complexes, modeled after metalloenzymes, activate O₂ for this compound oxidation. Key steps include:
- Oxygen Binding : Formation of μ-peroxo or μ-oxo Cu(II) intermediates.
- Substrate Activation : Coordination of this compound’s hydroxyl group to Cu centers.
Electron paramagnetic resonance (EPR) and X-ray absorption spectroscopy (XAS) confirm Cu redox states and ligand geometry during catalysis .
Analytical Challenges and Quality Control
Q. Q5. What discrepancies exist in this compound’s reported CAS numbers, and how can they be resolved analytically?
this compound is inconsistently cataloged as CAS 119-53-9 (common commercial form) and 579-44-2 (NIST reference). To resolve ambiguity:
Q. Q6. How can dynamic mechanical analysis (DMA) and thermogravimetry (TGA) assess this compound’s role in polymer coatings?
In powder coatings, this compound reduces surface defects by lowering glass transition temperatures (Tg). DMA measures storage/loss moduli to quantify flow properties, while TGA monitors mass loss (1–2% at 150–200°C) to optimize this compound loading (0.5–1.5 wt%) .
Emerging Applications and Green Chemistry
Q. Q7. What electrochemical methods enable sustainable synthesis of this compound derivatives?
Electroamidation of this compound in dimethylformamide (DMF) with tetraethylammonium tetrafluoroborate (Et₄NBF₄) as electrolyte produces benzamides. Controlled potential electrolysis (CPE) at −1.5 V (vs. Ag/Ag⁺) generates reactive intermediates, achieving yields >80% with minimal waste .
Q. Q8. How do biomass-derived this compound photoinitiators compare to conventional systems in UV curing?
this compound esters from lignin derivatives exhibit red-shifted absorption (λₘₐₓ ~400 nm) versus commercial this compound methyl ether (λₘₐₓ ~350 nm). Photopolymerization rates, measured via photo-DSC, show 2× faster curing under near-visible light, reducing energy consumption in coatings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
